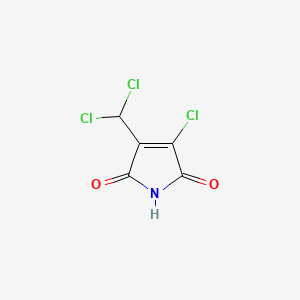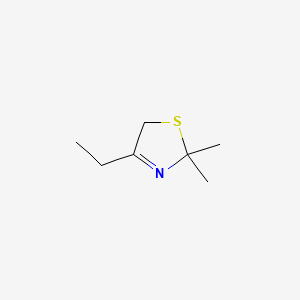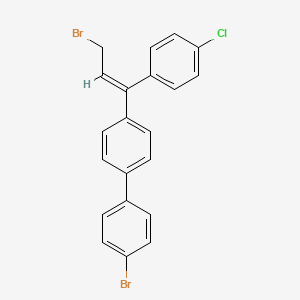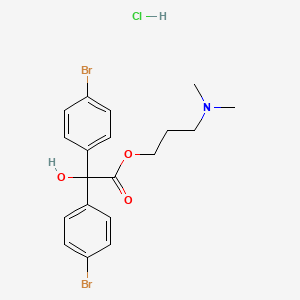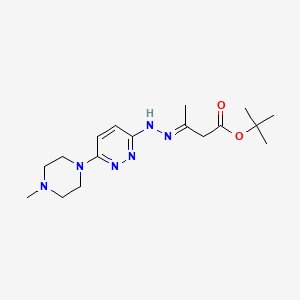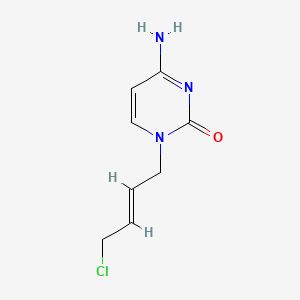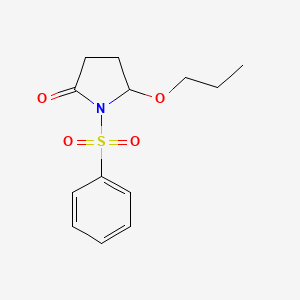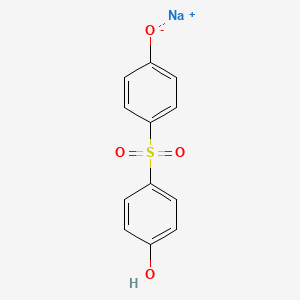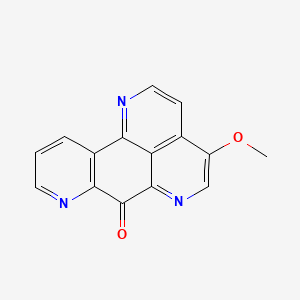
7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy-: is a synthetic organic compound belonging to the class of pyridoacridine alkaloids. These compounds are known for their complex structures and significant biological activities. The compound is characterized by its fused ring system, which includes a pyridine ring and a phenanthroline moiety, with a methoxy group attached at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- typically involves a series of Diels-Alder reactions. These reactions are carried out using quinoline-5,8-diones and N,N-aldehyde-dimethylhydrazones as starting materials . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- has shown significant cytotoxic activity against various human cancer cell lines . This makes it a potential candidate for the development of new anticancer drugs.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The exact mechanism of action of 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- is not fully understood. it is believed to interact with DNA and other cellular targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also interfere with specific signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Meridine: Another pyridoacridine alkaloid with similar biological activities.
Ascididemin: A marine-derived compound with a structure closely related to 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy-.
Uniqueness: What sets 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- apart is its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity. This makes it a unique candidate for further research and development in various fields.
Properties
CAS No. |
327184-15-6 |
|---|---|
Molecular Formula |
C15H9N3O2 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
12-methoxy-6,10,16-triazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one |
InChI |
InChI=1S/C15H9N3O2/c1-20-10-7-18-14-11-8(10)4-6-17-12(11)9-3-2-5-16-13(9)15(14)19/h2-7H,1H3 |
InChI Key |
ULSFNUQXUHMWNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C3=C1C=CN=C3C4=C(C2=O)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




